molecular formula C9H8BrNO B1278041 6-Amino-5-bromo-2,3-dihydro-1H-inden-1-one CAS No. 723760-71-2

6-Amino-5-bromo-2,3-dihydro-1H-inden-1-one

Cat. No.: B1278041
CAS No.: 723760-71-2
M. Wt: 226.07 g/mol
InChI Key: JLJSHBWPQDKMRQ-UHFFFAOYSA-N
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Description

6-Amino-5-bromo-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C9H8BrNO It is a derivative of indanone, featuring an amino group at the 6th position and a bromine atom at the 5th position

Mechanism of Action

Target of Action

The primary targets of 6-Amino-5-bromo-2,3-dihydro-1H-inden-1-one are currently unknown

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . These factors could include pH, temperature, and the presence of other molecules in the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-bromo-2,3-dihydro-1H-inden-1-one typically involves the bromination of 2,3-dihydro-1H-inden-1-one followed by the introduction of an amino group. One common method includes the following steps:

    Bromination: 2,3-dihydro-1H-inden-1-one is treated with bromine in the presence of a suitable solvent such as acetic acid to introduce the bromine atom at the 5th position.

    Amination: The brominated intermediate is then reacted with ammonia or an amine source under appropriate conditions to introduce the amino group at the 6th position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-bromo-2,3-dihydro-1H-inden-1-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or thiolate ions.

    Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form dihydro derivatives.

    Condensation Reactions: The amino group can participate in condensation reactions with aldehydes or ketones to form Schiff bases or imines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and thiols. Reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products

    Substitution: Products include hydroxyl, alkoxy, or thio-substituted derivatives.

    Oxidation: Products include quinones or other oxidized forms.

    Reduction: Products include dihydro derivatives or fully reduced forms.

Scientific Research Applications

6-Amino-5-bromo-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-2,3-dihydro-1H-inden-1-one: Lacks the bromine atom, which may affect its reactivity and biological activity.

    5-Bromo-2,3-dihydro-1H-inden-1-one: Lacks the amino group, which may limit its applications in certain reactions.

    6-Amino-5-chloro-2,3-dihydro-1H-inden-1-one: Similar structure but with a chlorine atom instead of bromine, which may influence its chemical properties and reactivity.

Uniqueness

6-Amino-5-bromo-2,3-dihydro-1H-inden-1-one is unique due to the presence of both an amino group and a bromine atom, which allows for a wide range of chemical modifications and potential applications. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for research in various scientific fields.

Properties

IUPAC Name

6-amino-5-bromo-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c10-7-3-5-1-2-9(12)6(5)4-8(7)11/h3-4H,1-2,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLJSHBWPQDKMRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=CC(=C(C=C21)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50434912
Record name 6-AMINO-5-BROMO-2,3-DIHYDRO-1H-INDEN-1-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50434912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

723760-71-2
Record name 6-Amino-5-bromo-2,3-dihydro-1H-inden-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=723760-71-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-AMINO-5-BROMO-2,3-DIHYDRO-1H-INDEN-1-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50434912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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